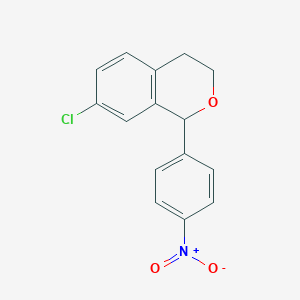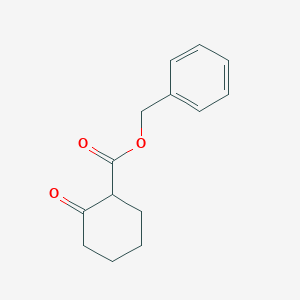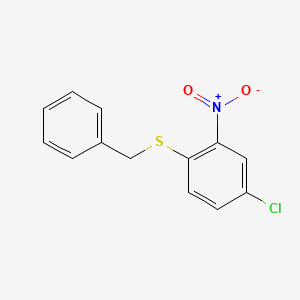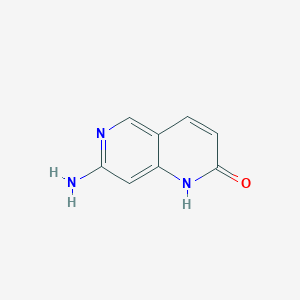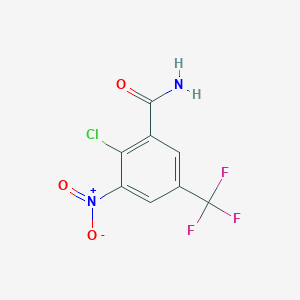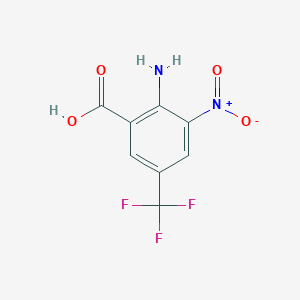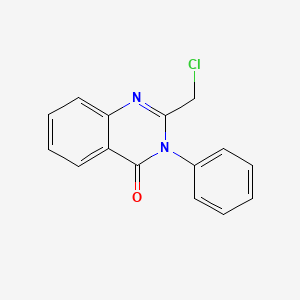![molecular formula C8H11NO3 B3034848 2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione CAS No. 241488-15-3](/img/structure/B3034848.png)
2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione
Overview
Description
The compound “2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione” is a derivative of cyclohexanedione . Cyclohexanedione acts as a synthetic intermediate and is an important starting material in various chemical reactions .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives involves various methods. For instance, novel {2-[(2,2-dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione derivatives were prepared with 1,1-dibromoethene at the 3-position of the cyclopropyl ring . The synthetic method includes the use of simple reagents like Dimethyl amino pyridine (DMAP), instead of the reported cyanide reagents, to bring about the rearrangement of the enol ester to the final triketone molecule .Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives can be analyzed using various techniques. The structure of the compound is derived from a natural phytotoxin produced by the bottle brush plant Callistemon citrinus . The structure of the compound includes a benzoyl core and requires at least two keto groups for the inhibitory activity .Chemical Reactions Analysis
Cyclohexane-1,3-dione derivatives undergo various chemical reactions. For example, they react under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26. Treatment of the sodium salt of the enolate with methyl iodide gives 2-methyl-1,3-cyclohexanedione, which also exists predominantly as the enol .Physical And Chemical Properties Analysis
Cyclohexane-1,3-dione is a colorless compound that occurs naturally . It has a density of 1.0861 g/cm^3 and a melting point of 105.5 °C . The compound exists mainly as the enol tautomer .Scientific Research Applications
Tautomer Stability Assessment :
- Enaminone and ketamine (including 2-[(phenylimino)-methyl]cyclohexane-1,3-dione) have been evaluated for tautomer stability using Density Functional Theory (DFT) calculations. 1H and 13C NMR spectra indicate that 2-(anilinemethylidene)cyclohexane-1,3-diones are the only tautomeric species present in certain solutions (Dobosz, Mućko, & Gawinecki, 2020).
Synthesis of Novel Compounds :
- The synthesis of 2-(Tetrazolylacetyl)cyclohexane-1,3-diones has been explored, using C-acylation methods and confirmed through NMR spectroscopy (Khlebnicova et al., 2021).
- Synthesis of various cyclohexane-1,3-dione derivatives, which are key structural precursors for many bioactive molecules, has been reported, highlighting their diverse biological activities and synthetic significance (Sharma, Kumar, & Das, 2021).
Development of Oxygen-Containing Heterocycles :
- Cyclohexan-1,3-dione derivatives are employed for the synthesis of six-membered oxygen heterocycles, important as intermediates in natural product synthesis and various bioactive molecules (Sharma, Kumar, & Das, 2020).
Organic Chemistry and Catalysis :
- Research on Michael 1:1 adducts has been conducted, examining acid-catalyzed reactions and the synthesis of spiro and spiroketal compounds (Hossain et al., 2020).
- Studies on Mn(III)-promoted annulation reactions have demonstrated the synthesis of complex organic compounds (Corey & Ghosh, 1987).
Chemical Synthesis and Structural Analysis :
- Investigation of various synthesis methods, including the reaction of cyclohexane sym-2-dimethylaminomethylene-1,3-diones with dinucleophiles, has been a subject of interest in organic chemistry (Mosti, Menozzi, & Schenone, 1983).
- Studies focusing on the synthesis, structure, and biological activity of metal complexes with enaminedione derivatives have been explored (Eremina et al., 2021).
Mechanism of Action
The mechanism of action of cyclohexane-1,3-dione derivatives involves the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD), a key enzyme present in plants . This enzyme breaks down the amino acid, tyrosine, into its components that are used by plants to create molecules that the plant needs .
Safety and Hazards
Cyclohexane-1,3-dione is classified as a hazardous substance. It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions of research on cyclohexane-1,3-dione derivatives could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More studies could also be conducted to explore their potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
properties
IUPAC Name |
2-[(E)-methoxyiminomethyl]cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-9-5-6-7(10)3-2-4-8(6)11/h5-6H,2-4H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCRHSNQGPSVBX-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=O)CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(=O)CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B3034765.png)

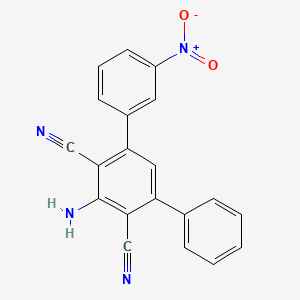
![(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034770.png)
![(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene](/img/structure/B3034771.png)
